molecular formula C16H17N B047234 (3R,4R)-rel-3,4-Diphenylpyrrolidine CAS No. 119067-17-3

(3R,4R)-rel-3,4-Diphenylpyrrolidine

Cat. No. B047234
M. Wt: 223.31 g/mol
InChI Key: KCUJZQHVIDHUQU-HOTGVXAUSA-N
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Description

Synthesis Analysis

  • The synthesis of related pyrrolidine derivatives, such as (2R,5R)-2,5-diphenylpyrrolidine, involves cyclometalation reactions with complex metal ligands [(η5-C5Me5)MCl2]2 (M = Rh, Ir) in acetonitrile, producing cyclometalated complexes of pyrrolidine and pyrroline (Barloy et al., 2011).
  • In another approach, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, closely related to (3R,4R)-rel-3,4-Diphenylpyrrolidine, was achieved using diastereoselective conjugate addition reactions (Bunnage et al., 2004).

Scientific Research Applications

Cyclometalation and Complex Formation

The study by Barloy et al. (2011) investigates the reaction of chiral secondary amines with rhodium(III) and iridium(III) complexes, leading to the formation of cyclometalated complexes. This research highlights the potential of chiral pyrrolidines in synthesizing organometallic complexes with specific configurations, which could be critical for catalytic applications or the development of new materials (Barloy et al., 2011).

Novel RORγt Inverse Agonists

Jiang et al. (2020) designed a series of cis-3,4-diphenylpyrrolidines as RORγt inverse agonists, based on their binding conformation. This research underscores the importance of the diphenylpyrrolidine scaffold in medicinal chemistry, particularly for targeting specific receptors involved in immune responses (Jiang et al., 2020).

Acid Dissociation Constants Determination

Nural's study (2017) on novel 5,5-diphenylpyrrolidine N-aroylthioureas explores their structural analysis and determines their acid dissociation constants in a dimethyl sulfoxide–water solvent. This research could have implications for the pharmaceutical industry, especially in drug design and synthesis (Nural, 2017).

Photoluminescence Properties

Wang et al. (2013) synthesized rhenium(I) complexes based on 2,2':6',2''-terpyridine derivatives, including diphenylpyrrolidine units, demonstrating their strong luminescence properties. Such findings may contribute to the development of new materials for optoelectronic applications (Wang et al., 2013).

NHC Ligands Synthesis

Ros et al. (2006) report on the synthesis and application of N-dialkylamino-N‘-alkylimidazol-2-ylidenes as a new type of NHC ligands, derived from enantiopure trans-(2S,5S)-1-amino-2,5-diphenylpyrrolidine. Their work opens new avenues for the use of chiral pyrrolidine derivatives in catalysis (Ros et al., 2006).

properties

IUPAC Name

(3R,4R)-3,4-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJZQHVIDHUQU-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-rel-3,4-Diphenylpyrrolidine

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